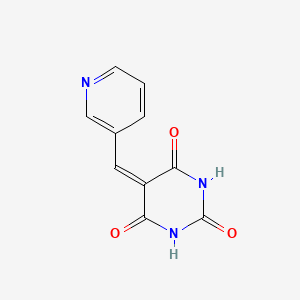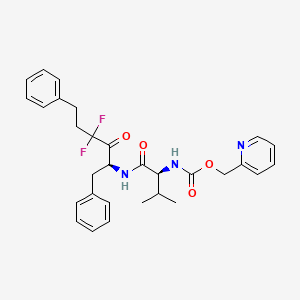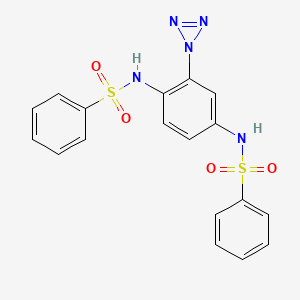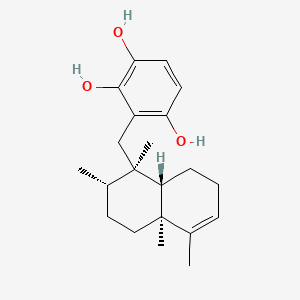
5-(3-Pyridinylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Pyridinylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic compound that features a pyridine ring attached to a pyrimidine ring through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Pyridinylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of 3-pyridinecarboxaldehyde with barbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated under reflux for several hours to ensure complete conversion to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Pyridinylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrimidine rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyrimidines.
Aplicaciones Científicas De Investigación
5-(3-Pyridinylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 5-(3-Pyridinylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the molecular targets involved. Studies have shown that the compound can interact with various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyrimidine core but differs in its substitution pattern and biological activity.
Pyrano[2,3-d]pyrimidine-2,4-dione: Another related compound with a fused pyrimidine ring system, known for its potential as a PARP-1 inhibitor.
Triazole-pyrimidine derivatives: These compounds have a similar pyrimidine ring but include a triazole moiety, leading to different chemical and biological properties.
Uniqueness
5-(3-Pyridinylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific combination of a pyridine ring and a pyrimidine ring connected by a methylene bridge. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
6952-82-5 |
|---|---|
Fórmula molecular |
C10H7N3O3 |
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
5-(pyridin-3-ylmethylidene)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H7N3O3/c14-8-7(9(15)13-10(16)12-8)4-6-2-1-3-11-5-6/h1-5H,(H2,12,13,14,15,16) |
Clave InChI |
SQEAVQAOXZQSMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C=C2C(=O)NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15195916.png)









